6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione 6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16750149
InChI: InChI=1S/C11H17N3S/c1-2-9-5-3-4-6-14(9)10-7-11(15)13-8-12-10/h7-9H,2-6H2,1H3,(H,12,13,15)
SMILES:
Molecular Formula: C11H17N3S
Molecular Weight: 223.34 g/mol

6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione

CAS No.:

Cat. No.: VC16750149

Molecular Formula: C11H17N3S

Molecular Weight: 223.34 g/mol

* For research use only. Not for human or veterinary use.

6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione -

Specification

Molecular Formula C11H17N3S
Molecular Weight 223.34 g/mol
IUPAC Name 6-(2-ethylpiperidin-1-yl)-1H-pyrimidine-4-thione
Standard InChI InChI=1S/C11H17N3S/c1-2-9-5-3-4-6-14(9)10-7-11(15)13-8-12-10/h7-9H,2-6H2,1H3,(H,12,13,15)
Standard InChI Key YRZYETZCYPNNOW-UHFFFAOYSA-N
Canonical SMILES CCC1CCCCN1C2=CC(=S)N=CN2

Introduction

6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione is a sulfur-containing heterocyclic compound classified as a pyrimidine derivative. Pyrimidines are six-membered aromatic rings with two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a thione functional group, where a sulfur atom replaces the oxygen in a typical carbonyl group, forming a double bond with the carbon atom at position 4 of the pyrimidine ring.

Key Features:

  • Chemical Formula: C11H17N3S

  • Functional Groups:

    • Pyrimidine ring

    • Thione group

    • Piperidine moiety with an ethyl substituent

The compound's structural configuration makes it a promising candidate for various biological and pharmacological applications due to its potential interactions with enzymes and receptors.

Synthesis of the Compound

The synthesis of 6-(2-ethylpiperidin-1-yl)pyrimidine-4(3H)-thione involves reactions between pyrimidine derivatives and thiourea or its analogs. Below are common methods used:

General Synthesis Pathway:

  • Reactants:

    • Pyrimidine precursor

    • Thiourea or related sulfur-containing reagents

    • Ethyl-substituted piperidine derivative

  • Reaction Conditions:

    • Solvent: Ethanol or dimethylformamide (DMF)

    • Catalyst: Acidic or basic conditions depending on the reaction type

    • Temperature: Moderate heating (~100°C)

  • Mechanism:

    • The thiourea reacts with the pyrimidine precursor, introducing the thione group.

    • Subsequent alkylation with ethyl-substituted piperidine completes the synthesis.

This process yields a thione derivative with high specificity for the desired functional groups.

Pharmacological Potential:

The compound is of interest in medicinal chemistry due to its potential activities, including:

  • Antimicrobial Activity:

    • The thione group may disrupt microbial enzymes by binding to metal ions in their active sites.

  • Anticancer Properties:

    • Potential ability to inhibit key enzymes involved in cancer cell proliferation.

  • Enzyme Modulation:

    • Interaction with biological targets such as kinases or reductases through hydrogen bonding or coordination.

Mechanism of Action:

The presence of the thione group facilitates binding to biological macromolecules, enabling modulation of enzymatic pathways critical for disease progression.

Scientific Applications:

  • Drug Development: As a scaffold for designing enzyme inhibitors.

  • Chemical Biology: Studying sulfur-based functional groups in biological systems.

Industrial Applications:

The compound's unique structure allows it to be used as an intermediate in synthesizing more complex molecules for pharmaceuticals.

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